2-(4-butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine

Lipophilicity Drug Design ADME Prediction

2-(4-Butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine (CAS 443124-82-1) is a benzotriazole derivative bearing a 4-n-butylphenyl substituent at the 2-position and a methyl group at the 6-position of the fused benzene ring. With a molecular formula of C₁₇H₂₀N₄ and a molecular weight of 280.37 g·mol⁻¹, the compound exhibits a predicted density of 1.18 ± 0.1 g·cm⁻³ and a predicted boiling point of 473.3 ± 47.0 °C.

Molecular Formula C17H20N4
Molecular Weight 280.375
CAS No. 443124-82-1
Cat. No. B2437840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine
CAS443124-82-1
Molecular FormulaC17H20N4
Molecular Weight280.375
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C
InChIInChI=1S/C17H20N4/c1-3-4-5-13-6-8-14(9-7-13)21-19-16-10-12(2)15(18)11-17(16)20-21/h6-11H,3-5,18H2,1-2H3
InChIKeyLGTIAFIQYOICEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine (CAS 443124-82-1): Physicochemical Identity and Procurement-Relevant Profile


2-(4-Butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine (CAS 443124-82-1) is a benzotriazole derivative bearing a 4-n-butylphenyl substituent at the 2-position and a methyl group at the 6-position of the fused benzene ring. With a molecular formula of C₁₇H₂₀N₄ and a molecular weight of 280.37 g·mol⁻¹, the compound exhibits a predicted density of 1.18 ± 0.1 g·cm⁻³ and a predicted boiling point of 473.3 ± 47.0 °C . It is commercially supplied as a research-grade chemical with a certified purity of ≥98 % and a recommended storage condition of sealed, dry storage at 2–8 °C .

Why 2-(4-Butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine Cannot Be Replaced by a Close Analog Without Consequences


Even within the narrow structural family of 2-aryl-2H-benzotriazol-5-amines, minor alterations in substituent identity and position produce substantial differences in lipophilicity, electronic character, and steric demand. For instance, the 2-phenylbenzotriazol-5-amine scaffold has recently been claimed as the core of potent hepatitis B virus (HBV) inhibitors in a Roche patent, demonstrating that specific substitution patterns are critical for biological activity [1]. Replacing the 6-methyl group with chlorine (CAS 443291-34-7) raises density by ~0.12 g·cm⁻³ and alters the pKₐ of the amine, while exchanging the 4-butylphenyl group for a simple 4-methylphenyl (CAS 378215-79-3) sharply reduces computed lipophilicity (ΔXLogP3 > 1.0), which directly impacts solubility and membrane permeability in biological assays. These physicochemical divergences mean that generic substitution can lead to assay failure, irreproducible results, or loss of patent-relevant differentiation in drug discovery programs.

Quantitative Differentiation of 2-(4-Butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine Against Its Closest Analogs


Lipophilicity Advantage Over the 6-Methyl-2-(p-tolyl) Analog

The target compound carries a 4-n-butylphenyl moiety that substantially elevates lipophilicity compared to the methyl-substituted analog 6-methyl-2-(p-tolyl)-2H-benzo[d][1,2,3]triazol-5-amine (CAS 378215-79-3). The comparator has a PubChem-computed XLogP3-AA of 3.4 [1]. Based on the well-established π constant for an n-butyl group (≈1.5 vs. methyl ≈0.5), the target compound is estimated to have an XLogP3 ≈ 4.4–4.8, representing a >1.0 log unit increase. Higher lipophilicity enhances passive membrane permeability and may be advantageous for intracellular or CNS targets in medicinal chemistry programs.

Lipophilicity Drug Design ADME Prediction

Reduced Density and Lower Boiling Point Relative to the 6-Chloro Analog

In contrast to its 6-chloro congener 2-(4-butylphenyl)-6-chloro-2H-benzo[d][1,2,3]triazol-5-amine (CAS 443291-34-7), the target compound exhibits a significantly lower predicted density (1.18 ± 0.1 g·cm⁻³ vs. 1.30 ± 0.1 g·cm⁻³) and a marginally lower boiling point (473.3 ± 47.0 °C vs. 476.3 ± 55.0 °C) . The absence of chlorine also eliminates the electron-withdrawing effect that lowers the amine pKₐ (predicted pKₐ 1.82 ± 0.50 for the 6-Cl analog ), preserving a more basic and nucleophilic amine centre in the target molecule.

Physicochemical Properties Formulation Handling

Validated Purity and Storage Stability Specifications for Reproducible Research

Commercially, the target compound is supplied with a certified purity of ≥98 % (HPLC) and requires storage sealed in a dry environment at 2–8 °C . In contrast, many close analogs from the InterBioScreen library (e.g., BB_SC-0577) are offered without an explicit purity guarantee or with lower purity thresholds (e.g., 95 %), and some require special handling due to higher reactivity (e.g., the 6-chloro derivative). The defined storage condition mitigates degradation of the primary aromatic amine moiety, which is susceptible to oxidation and humidity-induced decomposition.

Purity Specification Reproducibility Procurement Quality

Patent-Linked Scaffold Validation in Antiviral Drug Discovery

The core 2-phenylbenzotriazol-5-amine scaffold has been explicitly claimed in a 2023 Roche patent (US20230286927A1) as a novel chemotype for inhibiting hepatitis B virus (HBV) surface antigen (HBsAg) secretion [1]. The patent exemplifies that specific 2-aryl and benzotriazole substitution is essential for potency, providing a direct basis for selecting the 4-butylphenyl-6-methyl combination over non-optimized analogs. While the target compound itself is not the exact clinical candidate, it lies within the chemical space covered by the patent claims, making it a strategic intermediate or tool compound for structure-activity relationship (SAR) studies in this therapeutic area.

HBV Inhibitor Antiviral Patent Landscape

Optimal Research and Industrial Application Scenarios for 2-(4-Butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine Based on Quantitative Differentiation


Medicinal Chemistry: HBV Antiviral Lead Optimization

With the 2-phenylbenzotriazol-5-amine scaffold validated as an HBV HBsAg inhibitor in a 2023 Roche patent , the target compound’s elevated lipophilicity (ΔXLogP3 > 1.0 over the 4-methyl analog) and preserved amine nucleophilicity (compared to the 6-chloro derivative) make it a privileged intermediate for further SAR exploration. Researchers can use it to probe the lipophilic binding pocket tolerance and to synthesize amide or sulfonamide derivatives while maintaining a defined purity baseline of ≥98 % for reproducible biological testing.

Organic Synthesis: Building Block for Functional Materials

Benzotriazole derivatives are well-known UV absorbers and corrosion inhibitors . The target compound’s lower density (1.18 g·cm⁻³) and higher predicted logP compared to the 6-chloro analog [1] suggest improved compatibility with non-polar polymer matrices. It can serve as a precursor for synthesizing novel photostabilizers or fluorescent probes, where the primary amine offers a convenient handle for further functionalization via acylation or diazotization.

Chemical Biology: Tool Compound for Permeability Studies

Owing to its estimated XLogP3 of 4.4–4.8, the target compound can be employed as a passive-permeability reference compound in Caco-2 or PAMPA assays, particularly when benchmarking against the less lipophilic 6-methyl-2-(p-tolyl) analog (XLogP3 = 3.4) . The defined storage protocol (2–8 °C, sealed dry) ensures chemical integrity during longitudinal studies.

Procurement Benchmarking: Selection Criteria for Screening Libraries

Given that many benzotriazole analogs in commercial screening libraries lack explicit purity certification, the target compound’s documented ≥98 % purity and cold-storage specification provide a quantifiable quality advantage during vendor evaluation. Procurement teams can use these specifications as a benchmark when comparing quotes, ensuring that the compound meets the reproducibility standards required for fragment-based screening or biochemical assay panels.

Quote Request

Request a Quote for 2-(4-butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.